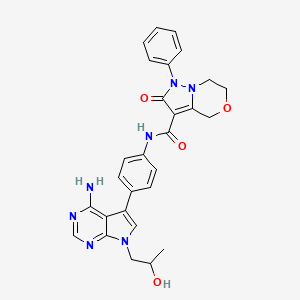
Axl-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-11 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. This compound has gained significant attention due to its potential therapeutic applications, particularly in oncology, where AXL overexpression is associated with tumor growth, metastasis, and drug resistance .
Métodos De Preparación
The synthesis of Axl-IN-11 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Análisis De Reacciones Químicas
Axl-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often using palladium-catalyzed cross-coupling reactions
Aplicaciones Científicas De Investigación
Axl-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Biology: Helps in understanding the molecular mechanisms of AXL-mediated cellular functions, such as proliferation, migration, and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with high AXL expression. It is also being studied in combination with other therapies to overcome drug resistance.
Industry: Utilized in the development of new drugs targeting AXL and related pathways
Mecanismo De Acción
Axl-IN-11 exerts its effects by inhibiting the kinase activity of the AXL receptor. This inhibition prevents the phosphorylation of AXL and subsequent activation of downstream signaling pathways, such as PI3K/AKT, MAPK/ERK, and STAT3. These pathways are involved in various cellular processes, including cell survival, proliferation, and migration. By blocking AXL signaling, this compound can reduce tumor growth and metastasis .
Comparación Con Compuestos Similares
Axl-IN-11 is compared with other AXL inhibitors, such as:
BGB324: Another selective AXL inhibitor with similar therapeutic applications.
R428: Known for its potent anti-tumor effects and ability to overcome drug resistance.
TP-0903: A dual inhibitor targeting both AXL and other kinases, providing broader therapeutic potential.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C28H27N7O4 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
N-[4-[4-amino-7-(2-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C28H27N7O4/c1-17(36)13-33-14-21(23-25(29)30-16-31-26(23)33)18-7-9-19(10-8-18)32-27(37)24-22-15-39-12-11-34(22)35(28(24)38)20-5-3-2-4-6-20/h2-10,14,16-17,36H,11-13,15H2,1H3,(H,32,37)(H2,29,30,31) |
Clave InChI |
IUZRCZORHOICEE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5COCCN5N(C4=O)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


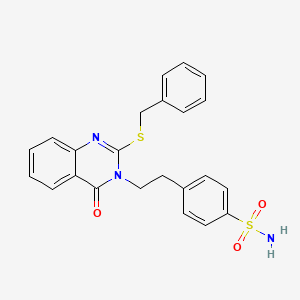
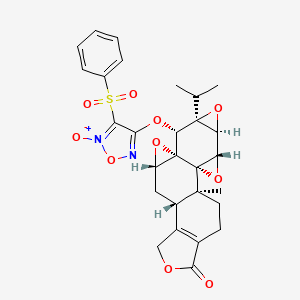
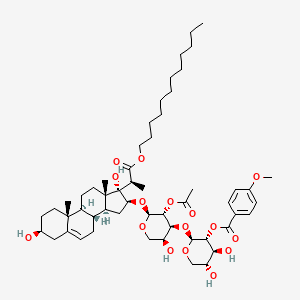
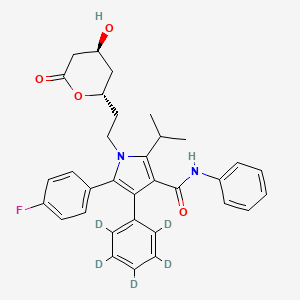
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
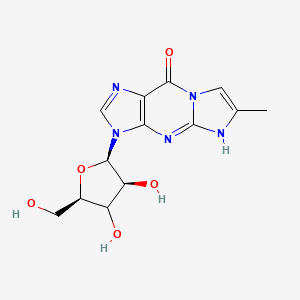
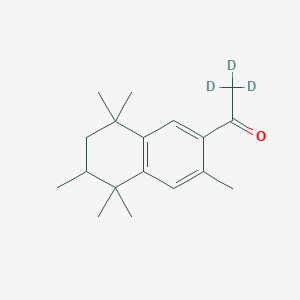
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
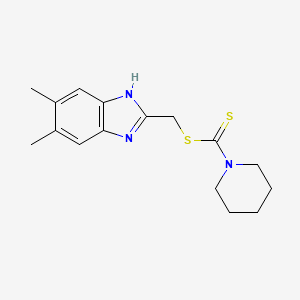

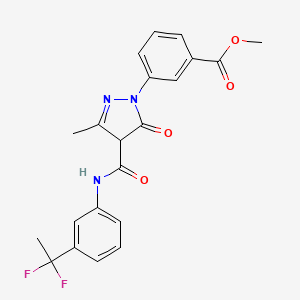

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
